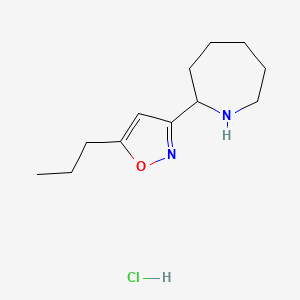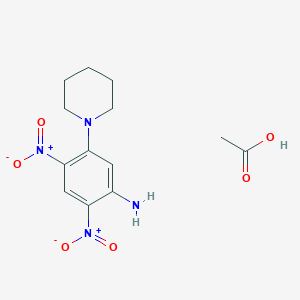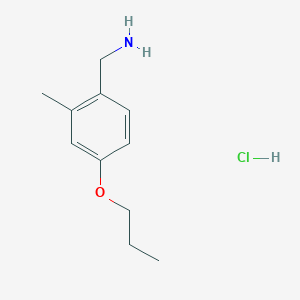![molecular formula C10H9BrN2 B1407439 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416713-53-5](/img/structure/B1407439.png)
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole (6-Br-1-Cp-1H-BI) is a synthetic heterocyclic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has a bicyclic structure containing a benzene ring fused to an imidazole ring, and is a member of the class of compounds known as benzimidazoles. 6-Br-1-Cp-1H-BI has been studied extensively in recent years due to its potential as a drug target, and its ability to interact with various biological molecules.
Scientific Research Applications
Antimycobacterial Activity
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their tuberculostatic activity. Compounds with halogen atoms or methyl groups at the benzimidazole system and cyclohexylethyl substituent have shown excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential as anti-tubercular agents (Gobis, Foks, Serocki, Augustynowicz-Kopeć, & Napiórkowska, 2015).
Anticancer Potential
2-Cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, which include similar structural elements to this compound, have been synthesized and evaluated for their anticancer activity. Specific derivatives have shown selectivity towards leukemic cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Structural Analysis for Drug Design
Studies involving X-ray diffraction of benzimidazole derivatives, including those similar to this compound, have been conducted. These studies are significant for the design of amyloid-avid probes, a crucial aspect in the development of diagnostic and therapeutic agents for neurodegenerative diseases (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Exploration of Nonlinear Optical Properties
Research on imidazole derivatives, including this compound, has explored their nonlinear optical properties using computational and experimental methods. These findings are relevant in fields like photonics and materials science (Ahmad, Khalid, Shaheen, Tahir, Khan, Braga, & Shad, 2018).
Antifungal Agents
Research has been conducted on compounds structurally related to this compound for their potential as antifungal agents. These studies are significant in developing new treatments for fungal infections (RaneDinanath, Pike, Puar, Wright, & McPhail, 1988).
Antimicrobial Activity
Imidazolyl Schiff Bases, Triazoles, and Azetidinones, containing core structures similar to this compound, have been synthesized and evaluated for their antimicrobial activity. This research is relevant for developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives have been found to inhibit key kinases such as EGFR, HER2, and CDK2 .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
6-bromo-1-cyclopropylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVNYLEDGYGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)
![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)

![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)

